molecular formula C13H11N3O2S B5576406 (3Z)-1-ethyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-ethyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B5576406
M. Wt: 273.31 g/mol
InChI Key: TYGLXMATLODMHN-UHFFFAOYSA-N
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Description

(3Z)-1-ethyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound characterized by its unique structure, which includes an indole core, an imidazolidine ring, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-1-ethyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the imidazolidine ring and the thioxo group. Key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Imidazolidine Ring: This step often involves the reaction of the indole derivative with a suitable isocyanate or carbodiimide to form the imidazolidine ring.

    Addition of the Thioxo Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

(3Z)-1-ethyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (3Z)-1-ethyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one depends on its specific application:

    Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit a key enzyme in a microbial pathway, leading to antimicrobial effects.

    Material Science: In materials applications, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as a semiconductor or dye.

Comparison with Similar Compounds

    (3Z)-1-ethyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one: Unique due to its specific combination of functional groups and structural features.

    Indole Derivatives: Compounds with similar indole cores but different substituents, such as indole-3-acetic acid or indole-3-carbinol.

    Imidazolidine Derivatives: Compounds with similar imidazolidine rings but different substituents, such as imidazolidine-2-thione or imidazolidine-4-one.

Uniqueness: The uniqueness of this compound lies in its specific combination of an indole core, an imidazolidine ring, and a thioxo group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

5-(1-ethyl-2-hydroxyindol-3-yl)-2-sulfanylideneimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-2-16-8-6-4-3-5-7(8)9(12(16)18)10-11(17)15-13(19)14-10/h3-6,18H,2H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGLXMATLODMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1O)C3=NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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